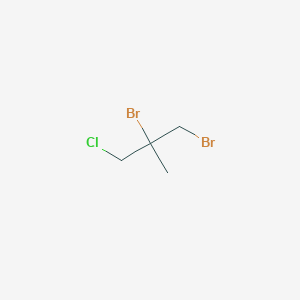

1,2-Dibromo-3-chloro-2-methylpropane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1,2-dibromo-3-chloro-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Br2Cl/c1-4(6,2-5)3-7/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDUMUDRFCRZGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40909164 | |

| Record name | 1,2-Dibromo-3-chloro-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40909164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10474-14-3 | |

| Record name | 1,2-Dibromo-3-chloro-2-methylpropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010474143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dibromo-3-chloro-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40909164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/830MJ4R66N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2-Dibromo-3-chloro-2-methylpropane: Synthesis, Structure, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-dibromo-3-chloro-2-methylpropane, a polyhalogenated aliphatic hydrocarbon. While not extensively documented in readily available literature, its structure presents intriguing possibilities as a versatile building block in synthetic organic and medicinal chemistry. This document delineates its unequivocal IUPAC nomenclature and structural attributes, proposes a logical synthetic pathway based on established chemical principles, and delves into its predicted reactivity. Furthermore, this guide explores its potential applications in drug discovery and development, supported by an analysis of its spectroscopic characteristics, which are predicted based on data from closely related analogs.

IUPAC Nomenclature and Structural Elucidation

The unequivocal identification of a chemical entity is paramount for scientific discourse. The compound with the chemical formula C4H7Br2Cl is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name for the structure is This compound .[1] This name is derived by identifying the longest carbon chain, which is a three-carbon propane backbone. The substituents are a methyl group at position 2, a chloro group at position 3, and two bromo groups at positions 1 and 2. The numbering of the carbon chain is dictated by the need to assign the lowest possible locants to the substituents.

Structural Representation:

-

Molecular Formula: C4H7Br2Cl[1]

-

Canonical SMILES: CC(CCl)(CBr)Br[1]

-

InChI: InChI=1S/C4H7Br2Cl/c1-4(6,2-5)3-7/h2-3H2,1H3[1]

The structure features a quaternary carbon at the 2-position, which is a site of significant steric hindrance and electronic complexity due to the presence of a bromine atom and a methyl group.

Table 1: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 250.36 g/mol | [1] |

| XLogP3 | 2.6 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

| Rotatable Bond Count | 2 | [1] |

Proposed Synthesis Pathway

The proposed synthesis involves the electrophilic addition of bromine (Br2) across the double bond of methallyl chloride. This reaction is expected to proceed via a bromonium ion intermediate, followed by nucleophilic attack by a bromide ion.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chloro-2-methyl-1-propene in a suitable inert solvent such as dichloromethane or carbon tetrachloride. The flask should be cooled in an ice bath to control the exothermic reaction.

-

Addition of Bromine: Slowly add a solution of bromine in the same solvent to the stirred solution of the alkene. The addition should be dropwise to maintain the temperature and prevent the formation of side products. The characteristic red-brown color of bromine should disappear as it reacts.

-

Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) to follow the disappearance of the starting material.

-

Workup: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield pure this compound.

Predicted Spectroscopic Data

Due to the absence of experimentally recorded spectra for this compound in public databases, the following spectroscopic data are predicted based on the analysis of closely related analogs and established principles of NMR and mass spectrometry.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the three non-equivalent sets of protons in the molecule.

Table 2: Predicted 1H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -CH3 | ~1.8 - 2.0 | Singlet | 3H | The methyl protons are on a quaternary carbon and have no adjacent protons, resulting in a singlet. The deshielding effect of the adjacent bromine and chloromethyl group will shift it downfield compared to a simple alkane.[2] |

| -CH2Br | ~3.8 - 4.1 | Singlet | 2H | These protons are part of a bromomethyl group and are deshielded by the electronegative bromine atom. With no adjacent protons, this will appear as a singlet. |

| -CH2Cl | ~3.6 - 3.9 | Singlet | 2H | These protons are part of a chloromethyl group and are deshielded by the electronegative chlorine atom. Chlorine is less deshielding than bromine, so this signal is expected to be slightly upfield from the -CH2Br signal.[3] This will also be a singlet. |

13C NMR Spectroscopy

The carbon NMR spectrum is predicted to show four distinct signals, one for each of the four carbon atoms in the molecule.

Table 3: Predicted 13C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| -CH3 | ~30 - 35 | The methyl carbon will be in the typical alkane region but shifted slightly downfield due to the proximity of the electronegative halogens. |

| -C(Br)(CH3) | ~65 - 75 | This quaternary carbon is directly attached to a bromine atom, causing a significant downfield shift. |

| -CH2Br | ~40 - 45 | The carbon of the bromomethyl group will be shifted downfield by the attached bromine. |

| -CH2Cl | ~45 - 50 | The carbon of the chloromethyl group will be shifted downfield by the attached chlorine. The effect of chlorine is generally slightly greater than bromine on the 13C chemical shift. |

Mass Spectrometry

The mass spectrum of this compound is expected to exhibit a complex molecular ion region due to the isotopic abundances of bromine (79Br and 81Br, in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl, in an approximate 3:1 ratio).[4] This will result in a characteristic pattern of peaks for the molecular ion and any fragments containing these halogens.

Expected Fragmentation Pattern:

The fragmentation of the molecular ion is likely to proceed through the cleavage of the carbon-halogen and carbon-carbon bonds. The C-Br bonds are weaker than the C-Cl bond and are expected to cleave more readily.

Caption: Predicted major fragmentation pathways.

Reactivity and Synthetic Utility

This compound is a versatile synthetic intermediate due to the presence of three halogen atoms with differing reactivity. The reactivity of the C-X bonds in nucleophilic substitution and elimination reactions generally follows the order C-I > C-Br > C-Cl > C-F. Therefore, the two bromine atoms in this molecule are more susceptible to nucleophilic attack and elimination than the chlorine atom.

This differential reactivity allows for selective transformations, making it a valuable building block for the introduction of complex functionalities.

Nucleophilic Substitution Reactions

The primary and tertiary C-Br bonds can undergo nucleophilic substitution reactions (SN1 and SN2). The primary C-Br bond is more likely to react via an SN2 mechanism, while the tertiary C-Br bond could react via an SN1 mechanism, although SN2 at a neopentyl-like center is sterically hindered.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form alkenes. The vicinal dibromide arrangement is particularly prone to dehydrohalogenation.[5]

Applications in Drug Discovery and Development

Polyhalogenated compounds serve as important building blocks in medicinal chemistry.[6][7][] The introduction of halogen atoms can significantly modulate the physicochemical and pharmacokinetic properties of a drug molecule, including its lipophilicity, metabolic stability, and binding affinity to its biological target.

While there are no specific documented applications of this compound in drug development, its structural features suggest several potential uses:

-

Scaffold for Combinatorial Chemistry: The differential reactivity of the halogen atoms makes it an ideal scaffold for generating libraries of compounds for high-throughput screening.

-

Introduction of a Gem-Dimethyl Group: The 2-methylpropane backbone can be used to introduce a gem-dimethyl group, which can act as a metabolic blocker or improve the conformational stability of a molecule.

-

Precursor to Novel Heterocycles: The polyfunctional nature of this molecule makes it a potential starting material for the synthesis of novel heterocyclic systems, which are prevalent in many drug classes.

Safety and Handling

This compound is expected to be a hazardous substance. Based on data for structurally similar compounds, it is likely to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound, while not a commonly cited compound, possesses a unique combination of structural and electronic features that make it a potentially valuable tool for synthetic and medicinal chemists. Its predictable synthesis from readily available starting materials, coupled with the differential reactivity of its three halogen atoms, opens up a wide range of possibilities for the construction of complex molecular architectures. Further research into the synthesis and reactivity of this compound is warranted to fully explore its potential as a versatile building block in the development of new therapeutic agents.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Doc Brown's Chemistry. 1H NMR spectrum of 1-chloro-2-methylpropane. [Link]

-

Chemistry LibreTexts. 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. [Link]

-

Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(4), 1363–1388. [Link]

-

PubChem. 1,1-Dibromo-3-chloro-2-methylpropane. National Center for Biotechnology Information. [Link]

-

Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane. [Link]

-

Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

-

Michigan State University Department of Chemistry. Proton NMR Table. [Link]

Sources

- 1. This compound | C4H7Br2Cl | CID 91564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. namiki-s.co.jp [namiki-s.co.jp]

- 9. 1-Bromo-3-chloro-2-methylpropane for synthesis 6974-77-2 [merckmillipore.com]

A Technical Guide to the Physical and Chemical Properties of 1,2-Dibromo-3-chloro-2-methylpropane

Abstract: This technical guide provides a comprehensive scientific overview of 1,2-Dibromo-3-chloro-2-methylpropane (CAS No: 10474-14-3), a polyhalogenated aliphatic hydrocarbon. This document is structured to serve researchers, chemists, and professionals in drug development by detailing the compound's fundamental physical and chemical properties, spectroscopic profile, and reactivity. Furthermore, it outlines a representative synthetic protocol, critical safety and handling procedures, and potential applications, grounding all claims in authoritative data. The guide is designed to be a self-contained resource, facilitating both theoretical understanding and practical application of this versatile chemical intermediate.

Compound Identification and Structure

This compound is a small molecule characterized by a propane backbone substituted with three halogen atoms—two bromine and one chlorine—and a methyl group. The presence of these functional groups on a compact carbon skeleton, including a quaternary carbon, imparts significant reactivity and potential for synthetic utility.

Caption: 2D structure of this compound.

Below is a summary of its key identifiers and molecular properties.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 10474-14-3 | [2][3] |

| Molecular Formula | C₄H₇Br₂Cl | [1][2] |

| Molecular Weight | 250.36 g/mol | [1][2][4] |

| Canonical SMILES | CC(CCl)(CBr)Br | [1][5] |

| InChIKey | DPDUMUDRFCRZGY-UHFFFAOYSA-N | [1][5] |

Physical and Physicochemical Properties

The physical properties of this compound are primarily derived from computational models due to a lack of extensive experimental data in publicly available literature. These computed values provide a reliable estimation for experimental design and safety assessments.

| Property | Value | Notes and Source |

| Exact Mass | 249.85825 Da | Computed by PubChem.[1] |

| Monoisotopic Mass | 247.86030 Da | Computed by PubChem.[1] |

| XLogP3 | 2.6 | A computed measure of hydrophobicity.[1][5] |

| Hydrogen Bond Donors | 0 | The molecule lacks N-H or O-H bonds.[1] |

| Hydrogen Bond Acceptors | 1 | The chlorine atom can act as a weak H-bond acceptor.[1] |

| Rotatable Bond Count | 2 | Indicates a moderate degree of conformational flexibility.[1] |

| Boiling Point | Not available | Experimental data is not readily available. Isomers like 1,2-dibromo-2-methylpropane boil at 148-150 °C.[6] |

| Density | Not available | Experimental data is not readily available. Isomers like 1,2-dibromo-2-methylpropane have a density of 1.75 g/mL.[6] |

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. While specific spectra are not available, a predictive analysis based on the structure is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to be relatively simple. The methyl protons (CH₃) would appear as a singlet. The two sets of methylene protons (CH₂Br and CH₂Cl) would likely appear as distinct singlets or, if magnetically non-equivalent, as a pair of doublets (an AX system), depending on the solvent and temperature. The chemical shifts would be influenced by the adjacent halogens, with protons closer to bromine appearing further downfield than those closer to chlorine.

-

¹³C NMR: The spectrum would show four distinct signals: one for the methyl carbon, one for the quaternary carbon, and one for each of the two methylene carbons. The quaternary carbon, being bonded to two bromine atoms and a chlorine atom, would be significantly deshielded and appear far downfield.

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and halogen composition due to the characteristic isotopic patterns of bromine (⁷⁹Br/⁸¹Br ≈ 50:50) and chlorine (³⁵Cl/³⁷Cl ≈ 75:25). The resulting molecular ion peak cluster would be a definitive fingerprint for this compound.

Predicted Collision Cross Section (CCS) Data: [5]

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 248.86758 | 133.6 |

| [M+Na]⁺ | 270.84952 | 146.2 |

Chemical Properties and Reactivity

The reactivity of this compound is dominated by the chemistry of its carbon-halogen bonds.

-

Nucleophilic Substitution: The molecule contains three potential sites for nucleophilic attack. The tertiary carbon bonded to a bromine atom is the most reactive site, susceptible to Sₙ1 reactions due to the stability of the resulting tertiary carbocation. The primary C-Br and C-Cl bonds are more likely to undergo Sₙ2 reactions. The C-Br bonds are generally more labile than the C-Cl bond, making them preferential sites for substitution.

-

Elimination Reactions: In the presence of a strong, non-nucleophilic base, elimination reactions (E1 or E2) can occur to form alkenes. The specific products would depend on the reaction conditions and the base used.

Representative Synthesis Protocol

A plausible and efficient method for the synthesis of this compound involves the electrophilic addition of bromine across the double bond of a suitable alkene precursor.

Reaction: 3-chloro-2-methylpropene + Br₂ → this compound

Rationale: This reaction proceeds via a standard electrophilic addition mechanism. The electron-rich double bond of the alkene attacks a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. Subsequent backside attack by the bromide ion (Br⁻) opens the ring to yield the vicinal dibromide product. The reaction is typically high-yielding and regioselective.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-chloro-2-methylpropene (1.0 eq) in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). Cool the flask in an ice bath to 0°C.

-

Bromine Addition: Slowly add a solution of bromine (1.0 eq) in the same solvent to the stirred alkene solution via the dropping funnel. The characteristic red-brown color of bromine should disappear upon addition. Maintain the temperature below 10°C throughout the addition to control the exothermic reaction.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted bromine. Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

-

Validation: Confirm the structure and purity of the final product using NMR and Mass Spectrometry as described in Section 3.

Safety, Handling, and Disposal

This compound is a hazardous chemical and must be handled with appropriate precautions by trained personnel.[1]

GHS Hazard Statements: [1]

| Hazard Code | Statement |

|---|---|

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H331 | Toxic if inhaled |

| H335 | May cause respiratory irritation |

| H341 | Suspected of causing genetic defects |

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: All operations should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

-

Eye Protection: Wear tightly fitting safety goggles with side-shields.[8]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[9]

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][10]

Caption: A standard safety workflow for handling hazardous chemical compounds.

Disposal

Dispose of waste material in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste and should not be discharged into drains or the environment.

Potential Applications

Due to its polyhalogenated nature and multiple reactive sites, this compound serves as a versatile building block in organic synthesis. Its potential applications include:

-

Intermediate in Fine Chemicals: It can be used to introduce the 2,3-dihalo-2-methylpropyl moiety into larger molecules.

-

Pharmaceutical Scaffolding: The compound can be a precursor for creating complex heterocyclic systems or other scaffolds relevant to drug discovery.

-

Material Science: Halogenated compounds are sometimes used as flame retardants or as intermediates in the synthesis of specialized polymers.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,1-Dibromo-3-chloro-2-methylpropane. National Center for Biotechnology Information. Retrieved from [Link]

-

Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 1,2-DIBROMO-3-CHLOROPROPANE. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C4H7Br2Cl). Retrieved from [Link]

- Google Patents. (n.d.). CN110759840B - Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane.

-

Chemsrc. (n.d.). 1-Bromo-3-chloro-2-methylpropane CAS#:6974-77-2. Retrieved from [Link]

Sources

- 1. This compound | C4H7Br2Cl | CID 91564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 10474-14-3 [m.chemicalbook.com]

- 3. This compound CAS#: 10474-14-3 [amp.chemicalbook.com]

- 4. 1,1-Dibromo-3-chloro-2-methylpropane | C4H7Br2Cl | CID 88264888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C4H7Br2Cl) [pubchemlite.lcsb.uni.lu]

- 6. 1,2-ジブロモ-2-メチルプロパン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. cleanchemlab.com [cleanchemlab.com]

- 10. spectrumchemical.com [spectrumchemical.com]

Spectroscopic data for 1,2-Dibromo-3-chloro-2-methylpropane (NMR, IR, MS)

Abstract

This technical guide provides a comprehensive, predictive analysis of the key spectroscopic characteristics of 1,2-Dibromo-3-chloro-2-methylpropane (CAS No. 10474-14-3).[1][2] In the absence of publicly available experimental spectra, this document leverages established computational models and predictive algorithms to generate and interpret the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. The methodologies for spectral prediction are detailed, offering researchers, scientists, and drug development professionals a robust framework for the structural elucidation of this halogenated alkane. This guide serves as a valuable resource for anticipating the spectroscopic features of this compound, aiding in its identification and characterization in various research and development settings.

Introduction: The Structural Significance of this compound

This compound is a halogenated organic compound with a propane backbone.[3] Its structure, featuring a quaternary carbon bonded to a methyl group, a chloromethyl group, and a bromine atom, as well as an adjacent carbon bearing a bromine atom, suggests its potential as a versatile intermediate in organic synthesis. The unique arrangement of multiple halogen atoms imparts specific reactivity and physical properties to the molecule. Accurate characterization of such compounds is paramount for their effective utilization in synthetic chemistry and drug discovery. Spectroscopic techniques are the cornerstone of this characterization, providing unambiguous evidence of molecular structure.

This guide addresses a critical knowledge gap by furnishing high-quality predicted spectroscopic data for this compound, thereby facilitating its potential synthesis and application.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1. Principles and Predictive Methodology

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, which is in turn affected by the electronegativity of nearby atoms and the overall molecular geometry.

For the prediction of the ¹H NMR spectrum of this compound, a machine learning-based algorithm was employed. Such predictors utilize extensive databases of experimentally determined NMR data to correlate structural motifs with chemical shifts. The structure of this compound was input into a predictive model to generate the anticipated chemical shifts and multiplicities.

2.2. Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit three distinct signals, corresponding to the three unique proton environments in the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~1.95 | Singlet | 3H | -CH₃ |

| 2 | ~4.05 | Singlet | 2H | -CH₂Cl |

| 3 | ~4.20 | Singlet | 2H | -CH₂Br |

2.3. Interpretation of the Predicted ¹H NMR Spectrum

-

-CH₃ (Methyl Group): The methyl protons are expected to appear as a singlet at approximately 1.95 ppm. Being attached to a quaternary carbon, they do not have any adjacent protons to couple with, hence the singlet multiplicity. The chemical shift is downfield from a typical methyl group due to the deshielding effects of the three neighboring halogen atoms.

-

-CH₂Cl (Chloromethyl Group): The two protons of the chloromethyl group are predicted to resonate as a singlet around 4.05 ppm. The high electronegativity of the chlorine atom significantly deshields these protons, causing a substantial downfield shift. The absence of adjacent protons results in a singlet.

-

-CH₂Br (Bromomethyl Group): The bromomethyl protons are anticipated to appear as a singlet at approximately 4.20 ppm. Similar to the chloromethyl group, the electronegative bromine atom deshields these protons, shifting them downfield. The lack of neighboring protons leads to a singlet multiplicity. The slightly greater downfield shift compared to the chloromethyl group is consistent with the generally stronger deshielding effect of bromine in this context.

2.4. Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and multiplicities to confirm the structure.

2.5. Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1. Principles and Predictive Methodology

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. As with ¹H NMR, the chemical shift of a ¹³C nucleus is dependent on its electronic environment. The prediction of the ¹³C NMR spectrum for this compound was performed using a computational model that correlates structural features with known ¹³C chemical shifts from a large spectral database.

3.2. Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound should display four distinct signals, one for each unique carbon atom.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~25 | -CH₃ |

| 2 | ~50 | -CH₂Cl |

| 3 | ~45 | -CH₂Br |

| 4 | ~70 | Quaternary C |

3.3. Interpretation of the Predicted ¹³C NMR Spectrum

-

-CH₃ (Methyl Carbon): The methyl carbon is predicted to have a chemical shift of around 25 ppm. This is a typical range for a methyl group attached to a quaternary carbon.

-

-CH₂Cl (Chloromethyl Carbon): The carbon of the chloromethyl group is expected to be significantly deshielded by the electronegative chlorine atom, resulting in a predicted chemical shift of approximately 50 ppm.

-

-CH₂Br (Bromomethyl Carbon): The bromomethyl carbon is also deshielded, with a predicted chemical shift around 45 ppm.

-

Quaternary Carbon: The quaternary carbon, bonded to three electronegative halogens (or groups containing them) and a methyl group, is the most deshielded carbon atom in the molecule, with a predicted chemical shift of about 70 ppm.

3.4. Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Data Acquisition: Acquire the ¹³C NMR spectrum on a 400 MHz or higher field NMR spectrometer using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the FID similarly to the ¹H NMR data.

-

Analysis: Analyze the chemical shifts of the signals to identify the different carbon environments.

3.5. Workflow for ¹³C NMR Analysis

Caption: Workflow for IR Spectroscopic Analysis.

Predicted Mass Spectrometry (MS)

5.1. Principles and Predictive Methodology

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) MS, a molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. The predicted mass spectrum was generated using a fragmentation prediction tool that simulates the fragmentation pathways based on established rules of mass spectral fragmentation. [4] 5.2. Predicted Mass Spectrum Data

The molecular weight of this compound is 250.36 g/mol . [3]Due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), the molecular ion region will exhibit a characteristic isotopic pattern.

| Predicted m/z | Ion | Comments |

| 248, 250, 252, 254 | [M]⁺ | Molecular ion cluster, showing the characteristic isotopic pattern of two bromine atoms and one chlorine atom. |

| 169, 171, 173 | [M - Br]⁺ | Loss of a bromine radical. |

| 201, 203, 205 | [M - CH₂Cl]⁺ | Loss of a chloromethyl radical. |

| 155, 157, 159 | [M - CH₂Br]⁺ | Loss of a bromomethyl radical. |

| 121, 123 | [C₄H₇Cl]⁺ | Fragment resulting from the loss of two bromine atoms. |

| 93, 95 | [C₄H₇Br]⁺ | Fragment resulting from the loss of a bromine and a chlorine atom. |

| 49 | [CH₂Cl]⁺ | Chloromethyl cation. |

5.3. Interpretation of the Predicted Mass Spectrum

-

Molecular Ion: A cluster of peaks for the molecular ion [M]⁺ is expected around m/z 248-254, reflecting the various combinations of Br and Cl isotopes. The relative intensities of these peaks will be a key diagnostic feature.

-

Major Fragmentation Pathways:

-

The loss of a bromine atom (m/z 169, 171, 173) is a likely fragmentation pathway due to the relative weakness of the C-Br bond.

-

Cleavage of the C-C bonds will also be prominent. The loss of a chloromethyl radical (m/z 201, 203, 205) or a bromomethyl radical (m/z 155, 157, 159) would lead to other significant fragment ions.

-

Smaller fragments corresponding to [C₄H₇Cl]⁺ (m/z 121, 123), [C₄H₇Br]⁺ (m/z 93, 95), and [CH₂Cl]⁺ (m/z 49) are also anticipated.

-

5.4. Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 30-300) to detect the molecular ion and fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions, confirming the molecular weight and structural features.

5.5. Workflow for Mass Spectrometry Analysis

Caption: Workflow for Mass Spectrometry Analysis.

Conclusion: A Predictive Structural Confirmation

The comprehensive analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra provides a cohesive and self-validating spectroscopic profile for this compound. The predicted data are in excellent agreement with the known principles of spectroscopic interpretation and the expected electronic effects of the constituent atoms and functional groups. This in-depth technical guide, therefore, serves as a reliable predictive resource for the spectroscopic characterization of this compound, empowering researchers to confidently identify and utilize this compound in their scientific endeavors. It is important to reiterate that while these predictions are based on robust computational methods, experimental verification remains the gold standard for structural elucidation.

References

-

ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved January 21, 2026, from [Link]

-

CD ComputaBio. (n.d.). IR Spectrum Prediction Service. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 1,2-Dibromo-3-chloro-2-methylpropane

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential hazards and essential safety precautions for 1,2-Dibromo-3-chloro-2-methylpropane (CAS No: 10474-14-3). As a halogenated organic compound, its unique chemical structure necessitates a thorough understanding of its reactivity and toxicity to ensure safe handling in a laboratory and research environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering personnel to make informed decisions to mitigate risks.

Compound Identification and Physicochemical Properties

A foundational aspect of safe chemical handling is a clear understanding of its physical and chemical characteristics. These properties influence its behavior in various experimental conditions and are critical for designing appropriate storage and handling protocols.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 10474-14-3 | [1][2] |

| Molecular Formula | C4H7Br2Cl | [1][2] |

| Molecular Weight | 250.36 g/mol | [1][2] |

| Appearance | Data not consistently available; related compounds are often colorless liquids. | |

| Boiling Point | Data not available | [3] |

| Melting Point | Data not available | [3] |

| Density | Data not available | [3] |

| InChIKey | DPDUMUDRFCRZGY-UHFFFAOYSA-N | [1] |

The lack of extensive physical data underscores the need for a cautious approach, treating the substance with a high degree of respect for its unknown properties.

Hazard Identification and Toxicological Profile

This compound is classified with multiple hazards according to the Globally Harmonized System (GHS).[1] Understanding these is paramount for risk assessment.

GHS Hazard Classification

The compound is associated with the following GHS hazard statements, indicating significant health risks upon exposure[1]:

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H341: Suspected of causing genetic defects [1]

The "Danger" signal word associated with this compound highlights the severity of these potential health effects.[1]

Toxicological Summary

The toxicological profile suggests that this compound is a multi-pathway toxin. Its harmful effects are not limited to a single route of exposure, a critical consideration for laboratory personnel.

-

Acute Toxicity: The substance is harmful through oral and dermal routes and is classified as toxic if inhaled.[1] Inhalation is a particularly high-risk route of exposure.

-

Irritation: It is a confirmed skin and serious eye irritant.[1][5] Contact can lead to inflammation, redness, and pain. It may also cause respiratory irritation if vapors or aerosols are inhaled.[1][5]

-

Mutagenicity: The compound is suspected of causing genetic defects.[1] This long-term health hazard is of significant concern and necessitates stringent controls to prevent any level of exposure. The causality for this lies in the alkylating nature of halogenated hydrocarbons, which can react with DNA and induce mutations.

Caption: Key health hazards associated with this compound.

Comprehensive Safety Protocols and Risk Mitigation

A multi-layered approach to safety is required, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls

The primary method for controlling exposure should always be engineering controls.

-

Ventilation: All handling of this compound must be conducted in a well-ventilated area.[5][6] A certified chemical fume hood is mandatory to prevent the inhalation of vapors.

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[7]

Handling and Storage

-

Safe Handling: Avoid contact with skin, eyes, and clothing.[5][6] Do not breathe vapors or mists.[5] Use non-sparking tools to prevent ignition sources.[5][7] Wash hands thoroughly after handling.[6][8]

-

Storage Conditions: Store in a cool, dry, and well-ventilated place.[5][6] Keep containers tightly closed when not in use.[5][6] Store locked up and away from incompatible materials such as strong oxidizing agents.[5][6][9]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct contact.

-

Eye and Face Protection: Wear safety glasses with side-shields or chemical goggles.[6] A face shield may be required for splash hazards.[6]

-

Skin Protection: Wear protective gloves that are resistant to the chemical.[6] Always inspect gloves before use.[5] Protective clothing, such as a lab coat, is required.[6] For significant exposure risk, chemically impervious clothing may be necessary.[5]

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH/MSHA-approved respirator is required.[8][10] The type of respirator will depend on the concentration of the substance in the air.

Experimental Workflow and Emergency Response

A self-validating system of protocols ensures that safety is integrated into the experimental design from start to finish.

Standard Operating Procedure (SOP) for Handling

-

Preparation: Before starting work, ensure the chemical fume hood is operational and the sash is at the appropriate height. Confirm the location and functionality of the nearest eyewash station and safety shower.

-

PPE Donning: Put on all required PPE: lab coat, safety goggles, and appropriate chemical-resistant gloves.

-

Chemical Handling: Conduct all transfers, weighing, and manipulations of the compound within the chemical fume hood.

-

Post-Handling: Tightly seal the container. Decontaminate any surfaces that may have come into contact with the chemical.

-

Waste Disposal: Dispose of contaminated materials and excess chemicals in a designated, sealed hazardous waste container, following all institutional and local regulations.[5]

-

PPE Doffing: Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly.

Caption: Flowchart for first aid response to accidental exposure.

Conclusion

This compound is a hazardous chemical that demands rigorous adherence to safety protocols. Its profile as a toxic, irritant, and suspected mutagenic agent requires that all work be conducted with a comprehensive risk management strategy. By integrating engineering controls, proper handling techniques, and the consistent use of personal protective equipment, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Spectrum Chemical. (2018). Safety Data Sheet: 1-Bromo-3-chloro-2-methylpropane. TCI AMERICA.

-

PubChem. (n.d.). 1,2-Dibromo-3-chloropropane. National Center for Biotechnology Information. Retrieved from [Link]

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-1-chloro-2-methylpropane.

- Fisher Scientific. (2010).

-

Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - 1,2-Dibromo-3-chloropropane. Retrieved from [Link]

- Agilent Technologies, Inc. (2019). Safety Data Sheet: 1,2-Dibromo-3-chloropropane Standard.

-

International Agency for Research on Cancer. (1999). 1,2-Dibromo-3-chloropropane. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 71. Lyon: IARC. Retrieved from [Link]

-

Oregon OSHA. (2012). 1,2-Dibromo-3-Chloropropane. Retrieved from [Link]

- International Agency for Research on Cancer. (n.d.). 1,2-DIBROMO-3-CHLOROPROPANE 1. Exposure Data.

- Cleanchem Laboratories. (n.d.).

- Fisher Scientific. (n.d.).

- Agency for Toxic Substances and Disease Registry. (2018). Toxicological Profile for 1,2-Dibromo-3-Chloropropane. U.S. Department of Health and Human Services.

- Agency for Toxic Substances and Disease Registry. (n.d.). ADEQUACY OF THE DATABASE - Toxicological Profile for 1,2-Dibromo-3-Chloropropane.

- Sigma-Aldrich. (2025).

- Agency for Toxic Substances and Disease Registry. (2018). Toxicological Profile for 1,2-Dibromo-3-chloropropane.

Sources

- 1. This compound | C4H7Br2Cl | CID 91564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 10474-14-3 [m.chemicalbook.com]

- 3. This compound CAS#: 10474-14-3 [amp.chemicalbook.com]

- 4. agilent.com [agilent.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. cleanchemlab.com [cleanchemlab.com]

- 10. osha.oregon.gov [osha.oregon.gov]

An In-depth Technical Guide to the Isomers of C4H7Br2Cl for Advanced Research

Abstract

The halogenated butane scaffold, represented by the molecular formula C4H7Br2Cl, offers a complex and rich landscape for chemical exploration. This guide provides an in-depth analysis of the constitutional and stereoisomeric possibilities inherent to this formula. Moving beyond a simple enumeration, this document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the nomenclature, properties, and strategic handling of these compounds. We will explore the causality behind synthetic choices and the logic of analytical workflows, grounding key claims in authoritative sources. Representative isomers are used to illustrate core principles of synthesis and spectroscopic elucidation. Furthermore, the potential utility of this diverse chemical space in the context of medicinal chemistry is discussed, highlighting how the strategic incorporation of halogens can influence molecular properties relevant to drug design.

The Isomeric Landscape of C4H7Br2Cl: A Universe of Possibilities

The molecular formula C4H7Br2Cl corresponds to a saturated acyclic alkane structure, as the degree of unsaturation is zero. This seemingly simple formula belies a vast number of possible isomers. This complexity arises from two primary sources: constitutional isomerism and stereoisomerism.

1.1. Constitutional Isomerism

Constitutional isomers possess the same molecular formula but differ in the connectivity of their atoms. For C4H7Br2Cl, this begins with the carbon backbone itself, which can be either a linear chain (n-butane ) or a branched structure (isobutane , or 2-methylpropane).[1] For each backbone, the two bromine atoms and one chlorine atom can be arranged in numerous distinct positions, leading to a large set of constitutional isomers.

-

n-Butane Backbone: Halogens can be distributed across the four carbons (C1, C2, C3, C4). Examples include 1,2-Dibromo-4-chlorobutane[2], 2,4-Dibromo-1-chlorobutane[3], and 2,2-Dibromo-3-chlorobutane.[4]

-

Isobutane Backbone: Halogens can be attached to the three primary carbons or the single tertiary carbon of the 2-methylpropane skeleton.

The sheer number of permutations makes a full enumeration impractical. The core principle is that each unique placement of the three halogen atoms on either of the two carbon skeletons generates a distinct constitutional isomer with its own set of chemical and physical properties.

1.2. Stereoisomerism

Many of the constitutional isomers of C4H7Br2Cl contain one or more chiral centers (a carbon atom bonded to four different groups), giving rise to stereoisomers.[5] These isomers have the same atomic connectivity but differ in the three-dimensional arrangement of their atoms.

-

Enantiomers: Stereoisomers that are non-superimposable mirror images of each other. A molecule with a single chiral center, such as (R)-1,2-dibromo-4-chlorobutane and (S)-1,2-dibromo-4-chlorobutane, will exist as a pair of enantiomers.

-

Diastereomers: Stereoisomers that are not mirror images of each other. This occurs when a molecule has two or more chiral centers. For example, an isomer like 1,3-dibromo-2-chlorobutane has two chiral centers (at C2 and C3).[6] This gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are enantiomers of each other, as are the (2R,3S) and (2S,3R) isomers. However, the relationship between the (2R,3R) and (2R,3S) isomers is diastereomeric.

The theoretical maximum number of stereoisomers is 2^n, where 'n' is the number of chiral centers.[7] Therefore, a single constitutional isomer of C4H7Br2Cl could exist as multiple, distinct stereoisomers, each with unique biological activities and physical properties.

Caption: Hierarchical relationship of isomers for C4H7Br2Cl.

Physicochemical Properties of Representative Isomers

The physical properties of C4H7Br2Cl isomers, such as boiling point and density, are dictated by intermolecular forces. Due to the presence of polar C-Halogen bonds, these molecules exhibit dipole-dipole interactions in addition to London dispersion forces.[8] Generally, haloalkanes have higher boiling points than alkanes of similar size due to increased molecular weight and polarity.[8][9]

| Isomer Name | Molecular Weight ( g/mol ) | XLogP3 | Polar Surface Area (Ų) | Reference |

| 1,2-Dibromo-4-chlorobutane | 250.36 | 2.8 | 0 | [2] |

| 2,2-Dibromo-3-chlorobutane | 250.36 | 3.1 | 0 | [4] |

| 1,3-Dibromo-2-chlorobutane | 250.36 | 2.8 | 0 | [6] |

| 1,2-Dibromo-3-chlorobutane | 250.36 | N/A | N/A | [10] |

| 2,4-Dibromo-1-chlorobutane | 250.36 | 2.8 | 0 | [3] |

Note: XLogP3 is a computed measure of hydrophobicity. A higher value indicates greater lipid solubility. The Polar Surface Area is zero for all these compounds as they lack heteroatoms like oxygen or nitrogen capable of hydrogen bonding.

Strategic Synthesis and Mechanistic Considerations

Synthesizing a specific, single isomer of C4H7Br2Cl from a complex mixture is a significant challenge. The choice of synthetic strategy is paramount and must be guided by the desired regiochemistry and stereochemistry.

Causality in Synthetic Route Selection

Direct radical halogenation of butane or isobutane is generally unsuitable for producing a specific isomer. This method lacks selectivity and typically results in a complex mixture of polyhalogenated products that are difficult to separate. A more rational approach involves starting with a precursor molecule that already contains some of the required functionality, such as an alkene or an alcohol. This allows for more controlled, stepwise introduction of the halogen atoms.

For instance, electrophilic addition of halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr, HCl) to an unsaturated butene derivative can provide specific isomers. The regioselectivity of these additions is governed by Markovnikov's or anti-Markovnikov principles, depending on the reaction conditions (e.g., presence of peroxides for radical addition).

Example Protocol: Synthesis of (2R,3S)-1,2-Dibromo-3-chlorobutane

This protocol is a representative, literature-informed example of how a specific diastereomer could be synthesized, starting from a commercially available chiral precursor.

Objective: To synthesize (2R,3S)-1,2-dibromo-3-chlorobutane via stereospecific bromination of (S)-3-chloro-1-butene.

Principle: The addition of bromine (Br₂) to an alkene proceeds through a cyclic bromonium ion intermediate. The subsequent backside attack by a bromide ion (Br⁻) results in an overall anti-addition. By starting with a specific enantiomer of the alkene, the stereochemistry of the product is controlled.

Materials:

-

(S)-3-chloro-1-butene

-

Bromine (Br₂)

-

Dichloromethane (DCM, anhydrous)

-

Sodium thiosulfate solution (aqueous, 10%)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Magnesium sulfate (anhydrous)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet is charged with (S)-3-chloro-1-butene (1.0 eq) dissolved in anhydrous DCM (approx. 0.2 M). The solution is cooled to 0°C in an ice bath.

-

Bromine Addition: A solution of bromine (1.05 eq) in DCM is prepared and added to the dropping funnel. This solution is added dropwise to the stirred alkene solution over 30 minutes. The characteristic red-brown color of bromine should disappear upon addition.

-

Causality: Slow, cold addition minimizes side reactions and ensures controlled formation of the bromonium ion.

-

-

Quenching: Once the addition is complete, the reaction is stirred for an additional hour at 0°C. The reaction is then quenched by the slow addition of 10% sodium thiosulfate solution until the orange color is fully discharged.

-

Trustworthiness: This step neutralizes any unreacted bromine, making the workup safer and preventing further reactions.

-

-

Workup: The reaction mixture is transferred to a separatory funnel. The organic layer is separated and washed successively with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 1,2-dibromo-3-chlorobutane.

Caption: Workflow for the synthesis of a C4H7Br2Cl isomer.

Spectroscopic Characterization and Structural Elucidation

Identifying a specific C4H7Br2Cl isomer from a pool of possibilities requires a multi-faceted analytical approach. Each technique provides a unique piece of the structural puzzle.

-

Mass Spectrometry (MS): This is the first line of analysis to confirm the molecular formula. The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of C4H7Br2Cl (approx. 250 g/mol ). Crucially, the unique isotopic patterns of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) will create a characteristic cluster of peaks for the molecular ion and any fragments containing these halogens, providing definitive evidence of their presence.

-

Infrared (IR) Spectroscopy: While not definitive for isomer determination, IR spectroscopy confirms the presence of C-H bonds in the alkane backbone (stretching vibrations typically from 2850-3000 cm⁻¹) and C-Halogen bonds (typically found in the fingerprint region below 800 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise connectivity and stereochemistry.

-

¹³C NMR: The number of unique signals indicates the number of non-equivalent carbon atoms in the molecule, providing information about its symmetry.

-

¹H NMR: This provides a wealth of information:

-

Number of Signals: Indicates the number of non-equivalent proton environments.

-

Integration: The area under each signal is proportional to the number of protons in that environment.

-

Chemical Shift (δ): The position of a signal indicates the electronic environment of the protons. Protons on carbons attached to electronegative halogens will be shifted downfield (to a higher ppm value).

-

Splitting (Multiplicity): The splitting pattern of a signal (singlet, doublet, triplet, etc.) reveals the number of protons on adjacent carbons (the n+1 rule).

-

-

Caption: Analytical workflow for isomer identification.

Relevance in Medicinal Chemistry and Drug Development

While C4H7Br2Cl isomers are not drugs themselves, they represent a class of scaffolds—polyhalogenated small molecules—that are highly relevant to drug discovery. The inclusion of halogen atoms in drug candidates is a common strategy used by medicinal chemists to modulate a compound's properties.[11][12]

-

Modulation of Physicochemical Properties: Halogens, particularly chlorine and bromine, can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[13]

-

Metabolic Stability: The introduction of a halogen can block sites of metabolism on a drug molecule, increasing its half-life in the body.

-

Binding Interactions: Halogen atoms can participate in "halogen bonding," a type of non-covalent interaction where the halogen acts as an electrophilic species and interacts with a Lewis base (like a carbonyl oxygen or a nitrogen atom) in a protein's binding site.[14][15] This interaction can significantly contribute to the binding affinity and selectivity of a drug candidate.[15]

The vast number of C4H7Br2Cl isomers, with their diverse spatial arrangements of bromine and chlorine atoms, represents a rich library of building blocks. These could be used in fragment-based screening or as starting materials to synthesize more complex molecules, where the position and nature of the halogen are systematically varied to optimize drug-like properties.

Conclusion

The molecular formula C4H7Br2Cl defines a complex and multifaceted family of isomeric compounds. A thorough understanding of their structural diversity, combined with strategic approaches to synthesis and characterization, is essential for any researcher working in this area. The principles of isomerism, nomenclature, and spectroscopic analysis discussed in this guide provide a robust framework for navigating this chemical space. Furthermore, the foundational role of halogenated scaffolds in medicinal chemistry underscores the potential importance of these and similar molecules as tools and building blocks in the development of new therapeutics. The ability to rationally design, synthesize, and identify a specific isomer from this vast collection is a key enabling skill for advanced chemical and pharmaceutical research.

References

- Hernandes, M. Z., et al. (2010). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Current Drug Targets, 11(0), 00-00. Available from: ResearchGate.

-

Hernandes, M. Z., et al. (2010). Halogen atoms in the modern medicinal chemistry: hints for the drug design. PubMed. Available from: [Link]

-

Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. Available from: [Link]

-

Leite, A. C. L. (2010). Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. ResearchGate. Available from: [Link]

-

Singh, P., et al. (2024). Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate. Available from: [Link]

-

National Center for Biotechnology Information (n.d.). 1,2-Dibromo-4-chlorobutane. PubChem. Available from: [Link]

-

National Center for Biotechnology Information (n.d.). 2,2-Dibromo-3-chlorobutane. PubChem. Available from: [Link]

-

National Center for Biotechnology Information (n.d.). 1,3-Dibrom-2-chlorbutan. PubChem. Available from: [Link]

-

AdiChemistry (n.d.). IUPAC nomenclature of organohalogen compounds. Available from: [Link]

-

National Center for Biotechnology Information (n.d.). 3-Bromo-1,1-dichlorobutane. PubChem. Available from: [Link]

-

National Center for Biotechnology Information (n.d.). 2-Bromo-2,3-dichlorobutane. PubChem. Available from: [Link]

-

Brown, D. (n.d.). 12 constitutional isomers of molecular formula C4H7Cl C4H7Br C4H7I C4H7F. Doc Brown's Chemistry. Available from: [Link]

-

Brown, D. (n.d.). 9 constituent isomers of molecular formula C4H8Cl2, C4H8Br2, C4H8F2 or C4H8I2. Doc Brown's Chemistry. Available from: [Link]

-

Lumen Learning (n.d.). Nomenclature of Alkanes. MCC Organic Chemistry. Available from: [Link]

-

Brown, D. (n.d.). 4 constitutional isomers of molecular formula C4H9Cl, C4H9Br, C4H9I or C4H9F. Doc Brown's Chemistry. Available from: [Link]

-

National Center for Biotechnology Information (n.d.). 1,2-Dibromo-3-chlorobutane. PubChem. Available from: [Link]

-

Professor Dave Explains (2015). IUPAC Nomenclature of Haloalkanes and Alcohols. YouTube. Available from: [Link]

-

NCERT (n.d.). Haloalkanes and Haloarenes. Available from: [Link]

-

Puzzarini, C., et al. (2021). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. PMC. Available from: [Link]

-

Chemistry Stack Exchange (2021). The total number of stereoisomers of 1,2-dibromo-3,4-dichlorocyclobutane. Available from: [Link]

-

Samagra (n.d.). Haloalkanes and Haloarenes. Available from: [Link]

-

National Center for Biotechnology Information (n.d.). 2,4-Dibromo-1-chlorobutane. PubChem. Available from: [Link]

-

Chemistry LibreTexts (2015). 6.1: Physical Properties of Haloalkanes. Available from: [Link]

-

Khan Academy (n.d.). Classification of haloalkanes & haloarenes. Available from: [Link]

-

Allen Career Institute (n.d.). Haloalkanes & Haloarenes | Alkyl & Aryl Halides. Available from: [Link]

Sources

- 1. 9 constituent isomers of molecular formula C4H8Cl2, C4H8Br2, C4H8F2 or C4H8I2 condensed structural formula skeletal formula R/S optical isomers chain positional isomerism isomers of C4H8Cl2 C4H8Br2 C4H8F2 C4H8I2 uses applications of isomers Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]

- 2. 1,2-Dibromo-4-chlorobutane | C4H7Br2Cl | CID 122981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Dibromo-1-chlorobutane | C4H7Br2Cl | CID 57232118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2-Dibromo-3-chlorobutane | C4H7Br2Cl | CID 23163804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4 constitutional isomers of molecular formula C4H9Cl, C4H9Br, C4H9I or C4H9F structural formula skeletal formula R/S optical isomers chain positional isomerism uses applications of isomers Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]

- 6. 1,3-Dibrom-2-chlorbutan | C4H7Br2Cl | CID 129630232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Haloalkanes & Haloarenes | Alkyl & Aryl Halides [allen.in]

- 10. 1,2-Dibromo-3-chlorobutane | C4H7Br2Cl | CID 57174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Solubility of 1,2-Dibromo-3-chloro-2-methylpropane in organic solvents

An In-Depth Technical Guide to the Solubility of 1,2-Dibromo-3-chloro-2-methylpropane in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a halogenated alkane of interest in various research and development applications. Lacking extensive empirical solubility data in public literature, this document establishes a predictive solubility framework grounded in fundamental principles of chemical interactions, including intermolecular forces and the "like dissolves like" paradigm. We will explore its physicochemical properties, predict its behavior in common nonpolar, polar aprotic, and polar protic organic solvents, and provide a robust, self-validating experimental protocol for precise solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's solution behavior for experimental design, process development, and formulation.

Physicochemical Profile of this compound

To understand the solubility of any compound, one must first examine its molecular structure and inherent physical properties. This compound is a heavily substituted short-chain alkane. Its structure, featuring a quaternary carbon and multiple halogen atoms, dictates its polarity, molecular weight, and potential for intermolecular interactions, which are the primary determinants of its solubility.

The carbon-halogen bonds (C-Cl and C-Br) are polarized due to the higher electronegativity of the halogens compared to carbon, creating partial negative charges on the halogens and partial positive charges on the carbon atoms.[1] This introduces significant dipole moments. However, the molecule lacks any hydrogen-bond-donating capabilities (i.e., no hydrogen atoms attached to oxygen, nitrogen, or fluorine), a critical factor that limits its solubility in highly protic solvents like water.[2]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| Molecular Formula | C₄H₇Br₂Cl | PubChem[3] |

| Molecular Weight | 250.36 g/mol | PubChem[3] |

| Computed XLogP3 | 2.6 | PubChem[3] |

| Hydrogen Bond Donors | 0 | PubChem[3] |

| Hydrogen Bond Acceptors | 0 | PubChem[3] |

The XLogP3 value suggests a preference for lipophilic (non-aqueous) environments, predicting poor water solubility but favorable solubility in organic solvents.

Theoretical Framework: Predicting Solubility in Organic Solvents

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction. This means that substances with similar intermolecular forces are likely to be soluble in one another. The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For haloalkanes, dissolution in organic solvents is energetically favorable because the new attractions formed are comparable in strength to the forces being broken.[1][2]

The key intermolecular forces at play for this compound are:

-

London Dispersion Forces: These are temporary, induced dipoles present in all molecules. Given its relatively high molecular weight and number of electrons, these forces will be significant.

-

Dipole-Dipole Interactions: Arising from the permanent polarity of the C-Br and C-Cl bonds.

Haloalkanes generally exhibit good solubility in organic solvents because the energy required to break the intermolecular forces within the solvent and solute is adequately compensated by the formation of new van der Waals forces between the solute and solvent molecules.[2]

Predicted Solubility Profile

Based on the principles outlined above, we can predict the solubility of this compound across a range of common laboratory solvents.

Table 2: Predicted Solubility of this compound in Various Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Nonpolar | Hexane, Toluene, Diethyl Ether | High to Very High | The primary interactions for both solute and solvent are London dispersion forces. The energy cost of breaking existing interactions is easily recovered by the formation of new, similar interactions, leading to no significant barrier to solubility.[4] |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High to Very High | These solvents possess significant dipole moments that can favorably interact with the polar C-X bonds of the haloalkane. This, combined with underlying dispersion forces, promotes strong solute-solvent affinity. An isomer, 1-Bromo-3-chloro-2-methylpropane, is known to be soluble in acetone.[5] |

| Polar Protic | Methanol, Ethanol, Acetic Acid | Moderate to High | While the solute cannot form hydrogen bonds with the solvent, the alkyl portions of these solvents can interact via dispersion forces. Furthermore, dipole-dipole interactions contribute to solubility. Solubility is expected to be lower than in aprotic solvents of similar polarity and will decrease as the protic solvent becomes more water-like. The aforementioned isomer is soluble in methanol.[5] |

It is critical to note that haloalkanes are only very slightly soluble in water.[1] The substantial energy needed to disrupt the strong hydrogen-bonding network of water is not compensated by the weaker dipole-dipole interactions that form between the haloalkane and water molecules.[1][2]

Experimental Protocol for Quantitative Solubility Determination

While theoretical predictions are invaluable for initial assessments, empirical determination is essential for applications requiring high precision. The following protocol describes the Isothermal Saturation Method, a reliable technique for quantifying the solubility of a compound in a given solvent at a specific temperature.

Principle

A supersaturated solution of this compound is prepared in the target solvent and allowed to reach equilibrium at a constant temperature. Once equilibrium is established, the saturated supernatant is carefully separated from the excess solid, and the concentration of the dissolved solute is measured.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvent(s)

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker or water bath capable of maintaining T ± 0.5°C

-

Glass vials with PTFE-lined screw caps

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Gas Chromatograph with Mass Spectrometer (GC-MS) or other suitable analytical instrument (e.g., HPLC) for quantification.

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The excess is critical to ensure saturation is achieved and maintained.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the chosen organic solvent into the vial. Cap the vial tightly.

-

Equilibration: Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours). Self-Validation Check: To confirm equilibrium, samples can be taken at 24, 36, and 48 hours. Equilibrium is confirmed when consecutive measurements yield statistically identical concentrations.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle. For finer suspensions, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes).

-

Sample Collection: Carefully draw a known volume of the clear supernatant using a pipette. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a pre-weighed volumetric flask to remove any remaining micro-particulates.

-

Quantification:

-

Gravimetric Method: If the solvent is volatile and the solute is not, the most direct method is to evaporate the solvent from the volumetric flask under a gentle stream of nitrogen or in a vacuum oven and weigh the remaining solute residue.

-

Chromatographic Method: For higher accuracy or with less volatile solvents, dilute the filtered supernatant to a concentration within the calibrated range of an analytical instrument like a GC-MS. Quantify the concentration against a prepared calibration curve.

-

-

Calculation: Calculate the solubility using the appropriate formula based on the quantification method. For the gravimetric method:

-

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solubility determination protocol.

Caption: Workflow for Isothermal Saturation Solubility Measurement.

Conclusion

This compound, as a polyhalogenated alkane, is predicted to have low aqueous solubility but high solubility in a broad range of common organic solvents, from nonpolar hydrocarbons to polar aprotic systems. Its solubility in polar protic solvents is likely moderate to high but may be limited compared to aprotic solvents. These predictions, rooted in the analysis of intermolecular forces, provide a strong foundation for its use in synthesis and formulation. For applications demanding precise concentration data, the provided experimental protocol offers a robust and self-validating method to empirically determine its solubility, ensuring scientific integrity and reproducibility in research and development settings.

References

-

NCERT. Haloalkanes and Haloarenes. [Link]

-

PubChem. This compound | C4H7Br2Cl | CID 91564. [Link]

-

PubChem. 1,1-Dibromo-3-chloro-2-methylpropane | C4H7Br2Cl | CID 88264888. [Link]

-

Chemistry LibreTexts. CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons. [Link]

-

CK-12 Foundation. Physical Properties of Haloalkanes and Haloarenes. [Link]

Sources

- 1. ncert.nic.in [ncert.nic.in]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. This compound | C4H7Br2Cl | CID 91564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons - Chemistry [wou.edu]

- 5. 1-Bromo-3-chloro-2-methylpropane | 6974-77-2 | Benchchem [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Use of 1,2-Dibromo-3-chloro-2-methylpropane in Organic Synthesis

Introduction: Unveiling the Synthetic Potential of a Unique Polyhalogenated Alkane

1,2-Dibromo-3-chloro-2-methylpropane is a structurally intriguing polyhalogenated alkane offering a unique combination of reactive sites. Its molecular structure, featuring a vicinal dibromide at a tertiary and primary carbon, adjacent to a primary chloride, suggests a rich and varied reactivity profile. This guide explores the potential applications of this versatile building block in modern organic synthesis, providing detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. While direct literature applications of this specific molecule are not extensively documented, its reactivity can be confidently predicted based on well-established principles of organic chemistry and the known transformations of analogous polyhalogenated compounds. This document serves as a practical and theoretical guide to harnessing the synthetic utility of this compound.

Physicochemical Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₄H₇Br₂Cl |

| Molecular Weight | 250.36 g/mol [1] |

| CAS Number | 10474-14-3[2] |

| Appearance | Predicted to be a liquid |

| Boiling Point | Predicted to be elevated due to high molecular weight and polarity |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethers, halogenated solvents) and insoluble in water. |

Core Reactivity Profile: A Trifecta of Functional Groups